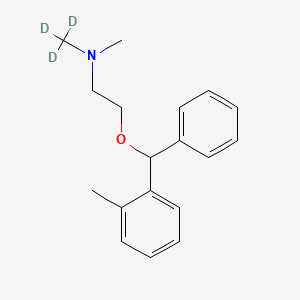

Orphenadrine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H23NO |

|---|---|

Molecular Weight |

272.4 g/mol |

IUPAC Name |

N-methyl-2-[(2-methylphenyl)-phenylmethoxy]-N-(trideuteriomethyl)ethanamine |

InChI |

InChI=1S/C18H23NO/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16/h4-12,18H,13-14H2,1-3H3/i2D3 |

InChI Key |

QVYRGXJJSLMXQH-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2C |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Orphenadrine's Mechanism of Action: A Technical Guide for Researchers

An in-depth exploration of the molecular interactions and downstream signaling pathways of Orphenadrine, a compound with a complex pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals.

Orphenadrine, a drug with a long history of clinical use, presents a multifaceted mechanism of action that extends beyond its traditional classification as a centrally acting skeletal muscle relaxant.[1][2] Its therapeutic effects in treating muscle spasms and pain, as well as its historical use in Parkinson's disease, stem from its intricate interactions with a variety of molecular targets.[3][4][5] This technical guide provides a comprehensive overview of Orphenadrine's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Multi-Target Engagement: A Complex Pharmacological Profile

Orphenadrine's diverse pharmacological effects are a consequence of its ability to bind to and modulate several key receptors and ion channels within the central and peripheral nervous system.[6][7] Its action is not attributed to a single, highly specific interaction but rather to a constellation of effects on muscarinic acetylcholine receptors, histamine H1 receptors, N-methyl-D-aspartate (NMDA) receptors, and voltage-gated ion channels.[3][6][8]

Antagonism of Muscarinic Acetylcholine Receptors

A primary and well-established mechanism of Orphenadrine is its antagonism of muscarinic acetylcholine receptors (mAChRs).[3][9] By blocking these receptors, Orphenadrine exerts anticholinergic effects, which are believed to contribute to its muscle relaxant properties by reducing efferent signals from the motor cortex and brainstem that lead to muscle hyperactivity.[1][2][5] This anticholinergic action also underlies its use in mitigating the motor disturbances associated with Parkinson's disease, where a dopamine deficiency leads to a relative overactivity of the cholinergic system.[3][10]

Histamine H1 Receptor Antagonism

Orphenadrine is structurally related to diphenhydramine and possesses significant antihistaminic properties through its antagonism of the histamine H1 receptor.[4][6] This action contributes to its sedative effects, a common side effect, and may also play a role in its analgesic properties.[3][7]

NMDA Receptor Antagonism

A crucial aspect of Orphenadrine's mechanism is its role as a non-competitive antagonist of the NMDA receptor.[11][12][13][14] It binds to the phencyclidine (PCP) binding site within the NMDA receptor channel, thereby blocking the influx of calcium ions.[4][11] This action is thought to contribute significantly to its analgesic effects, particularly in chronic pain states where NMDA receptor overactivation is implicated.[8][15] The blockade of NMDA receptors can interfere with the transmission of nociceptive signals in the spinal cord.[16]

Modulation of Voltage-Gated Ion Channels

Orphenadrine also exhibits significant activity as a blocker of voltage-gated sodium and potassium channels.[4][7][8]

-

Sodium Channel Blockade: Orphenadrine inhibits several subtypes of voltage-gated sodium channels, including Nav1.7, Nav1.8, and Nav1.9, which are critical in the transmission of pain signals.[5][8] This local anesthetic-like action likely contributes to its analgesic efficacy.[8]

-

HERG Potassium Channel Blockade: Orphenadrine is an inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[10][11] This action is of clinical significance as it can lead to a prolongation of the QT interval, a potential risk factor for cardiac arrhythmias.[10][11]

Inhibition of Norepinephrine and Dopamine Transporters

Emerging evidence suggests that Orphenadrine can also inhibit the reuptake of norepinephrine and dopamine, although this action is less potent than its other receptor interactions.[4][6] This modulation of monoamine neurotransmitters may contribute to its mood-elevating effects.[3][10] Specifically, studies have shown that orphenadrine can competitively inhibit the human dopamine transporter (hDAT).[8][9][12][17]

Quantitative Data on Orphenadrine's Molecular Interactions

The following tables summarize the binding affinities and inhibitory concentrations of Orphenadrine at its various molecular targets. This quantitative data provides a basis for understanding the relative contributions of each interaction to its overall pharmacological profile.

| Receptor Subtype | Binding Affinity (Kd) | Reference(s) |

| Muscarinic M1 | 48 nM | [3] |

| Muscarinic M2 | 213 nM | [3] |

| Muscarinic M3 | 120 nM | [3] |

| Muscarinic M4 | 170 nM | [3] |

| Muscarinic M5 | 129 nM | [3] |

| NMDA Receptor (PCP site) | 6.0 ± 0.7 µM (Ki) | [4][11] |

Table 1: Receptor Binding Affinities of Orphenadrine

| Channel/Receptor | Inhibitory Concentration (IC50) | Reference(s) |

| NMDA Receptor | 16.2 ± 1.6 µM | [4][11] |

| HERG Potassium Channel | 0.85 µM | [10] |

Table 2: Inhibitory Concentrations of Orphenadrine

Experimental Protocols

To provide a deeper understanding of how the quantitative data was obtained, this section outlines the general methodologies for the key experiments cited.

Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of Orphenadrine for muscarinic acetylcholine receptor subtypes.

General Protocol:

-

Membrane Preparation:

-

Cells or tissues expressing the target muscarinic receptor subtype are homogenized in a suitable buffer (e.g., Tris-HCl).

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Binding Assay:

-

A fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) known to bind to the muscarinic receptor is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (Orphenadrine) are added to compete with the radioligand for binding.

-

The mixture is incubated to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

The filter is washed with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

The data is analyzed to determine the concentration of Orphenadrine that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

The Ki value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Antagonism

This technique allows for the measurement of ion flow through channels in the cell membrane.

Objective: To characterize the inhibitory effect of Orphenadrine on NMDA receptor-mediated currents.

General Protocol:

-

Cell Preparation:

-

Neurons or cells expressing NMDA receptors (e.g., cultured superior colliculus neurons or HEK293 cells transfected with NMDA receptor subunits) are prepared on a coverslip.

-

-

Patch-Clamp Recording:

-

A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal (a "giga-seal").

-

The membrane patch under the pipette tip is ruptured to gain electrical access to the inside of the cell (whole-cell configuration).

-

The cell's membrane potential is clamped at a specific voltage (e.g., -70 mV).

-

-

NMDA Receptor Activation and Drug Application:

-

NMDA receptors are activated by applying a solution containing NMDA and a co-agonist (e.g., glycine).

-

The resulting inward current, carried primarily by Ca²⁺ and Na⁺ ions, is recorded.

-

Orphenadrine is then applied to the cell, and the effect on the NMDA-induced current is measured.

-

-

Data Analysis:

-

The reduction in the amplitude of the NMDA-induced current in the presence of Orphenadrine is quantified to determine the IC₅₀ value.

-

The voltage-dependency of the block can be assessed by measuring the effect of Orphenadrine at different membrane potentials.

-

Experimental Workflow for HERG Channel Blockade Assay

Objective: To determine the IC₅₀ of Orphenadrine for the hERG potassium channel.

General Protocol:

-

Cell Line and Expression:

-

A stable cell line (e.g., HEK293) heterologously expressing the hERG potassium channel is used.

-

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed on these cells.

-

A specific voltage protocol is applied to elicit hERG currents. This typically involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels.

-

-

Drug Perfusion:

-

A control recording of the hERG current is obtained.

-

Increasing concentrations of Orphenadrine are perfused over the cell, and the hERG current is recorded at each concentration.

-

-

Data Analysis:

-

The amplitude of the hERG tail current is measured in the absence and presence of Orphenadrine.

-

The percentage of current inhibition is plotted against the drug concentration, and the data is fitted with a concentration-response curve to determine the IC₅₀ value.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in Orphenadrine's mechanism of action.

Caption: Overview of Orphenadrine's multifaceted mechanism of action.

Caption: Orphenadrine's antagonism of the NMDA receptor signaling pathway.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Involvement of voltage-gated sodium channels blockade in the analgesic effects of orphenadrine. | Sigma-Aldrich [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Involvement of voltage-gated sodium channels blockade in the analgesic effects of orphenadrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SMPDB [smpdb.ca]

- 8. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]

- 9. Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticholinergic antiparkinson drug orphenadrine inhibits HERG channels: block attenuation by mutations of the pore residues Y652 or F656 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding | Semantic Scholar [semanticscholar.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Overview of the structure and function of the dopamine transporter and its protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 17. researchgate.net [researchgate.net]

Exploratory Studies on Orphenadrine Metabolism Using Stable Isotopes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of stable isotope labeling in the exploratory studies of orphenadrine metabolism. Orphenadrine, a skeletal muscle relaxant with anticholinergic and analgesic properties, undergoes extensive metabolism in the body. The use of stable isotopes offers a powerful tool for the accurate identification and quantification of its metabolites, elucidation of metabolic pathways, and precise determination of its pharmacokinetic profile.

Introduction to Orphenadrine Metabolism

Orphenadrine is primarily metabolized in the liver through two main pathways: N-demethylation and aromatic hydroxylation. The N-demethylation process results in the formation of its pharmacologically active metabolites, N-desmethylorphenadrine (tofrisopam) and N,N-didesmethylorphenadrine. Aromatic hydroxylation leads to the formation of various hydroxylated metabolites. The cytochrome P450 (CYP) enzyme system, particularly isoforms such as CYP2B6, CYP2D6, and CYP2C9, plays a crucial role in the biotransformation of orphenadrine.

Stable isotope labeling, often utilizing deuterium (²H or D) or carbon-13 (¹³C), in conjunction with mass spectrometry, provides a highly sensitive and specific method for tracing the metabolic fate of orphenadrine. The use of a stable isotope-labeled internal standard, such as deuterated orphenadrine (e.g., orphenadrine-d3), is the gold standard for quantitative bioanalysis, as it corrects for variations in sample preparation and instrument response.

Metabolic Pathways of Orphenadrine

The metabolic conversion of orphenadrine involves a series of enzymatic reactions, primarily oxidation. The key pathways are illustrated in the diagram below.

Quantitative Analysis of Orphenadrine and its Metabolites

A hypothetical in vivo study in healthy human volunteers administered a single oral dose of orphenadrine citrate (100 mg) is presented below. Plasma samples were collected at various time points and analyzed using a validated LC-MS/MS method with deuterated internal standards (this compound, N-desmethylthis compound, etc.) for accurate quantification.

Table 1: Plasma Concentrations of Orphenadrine and its Metabolites Over Time

| Time (hours) | Orphenadrine (ng/mL) | N-Desmethylorphenadrine (ng/mL) | N,N-Didesmethylorphenadrine (ng/mL) | Total Hydroxylated Metabolites (ng/mL) |

| 0.5 | 35.2 | 8.1 | 1.5 | 4.2 |

| 1 | 78.5 | 22.4 | 4.8 | 10.1 |

| 2 | 125.6 | 45.9 | 10.2 | 21.5 |

| 4 | 110.3 | 68.2 | 18.5 | 35.8 |

| 8 | 85.7 | 85.1 | 25.3 | 42.1 |

| 12 | 65.2 | 75.9 | 28.9 | 38.5 |

| 24 | 30.1 | 50.3 | 22.1 | 25.6 |

| 48 | 8.9 | 18.5 | 9.8 | 10.2 |

Table 2: Pharmacokinetic Parameters of Orphenadrine and its Metabolites

| Parameter | Orphenadrine | N-Desmethylorphenadrine | N,N-Didesmethylorphenadrine |

| Cmax (ng/mL) | 128.4 ± 25.1 | 88.6 ± 15.7 | 30.1 ± 7.8 |

| Tmax (hr) | 2.5 ± 0.8 | 8.2 ± 1.5 | 12.5 ± 2.1 |

| AUC₀-t (ng·hr/mL) | 1450 ± 280 | 1650 ± 310 | 650 ± 120 |

| t½ (hr) | 14.5 ± 3.2 | 20.1 ± 4.5 | 25.8 ± 5.9 |

Data are presented as mean ± standard deviation and are representative of a hypothetical study.

Experimental Protocols

A detailed methodology for a key experiment—the simultaneous quantification of orphenadrine and its metabolites in human plasma using LC-MS/MS with stable isotope-labeled internal standards—is provided below.

Sample Preparation: Solid-Phase Extraction (SPE)

Isotopic Labeling of Orphenadrine: A Technical Guide for Research Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of Orphenadrine for research purposes. It covers synthetic strategies for introducing deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) isotopes, summarizes key quantitative data, and presents detailed experimental protocols. Additionally, this guide illustrates the metabolic and signaling pathways of Orphenadrine to provide a complete context for its use in scientific investigation.

Introduction to Isotopic Labeling of Orphenadrine

Isotopic labeling is an indispensable technique in drug discovery and development, enabling researchers to trace the metabolic fate of a drug, elucidate its mechanism of action, and serve as an internal standard for quantitative analysis.[1][2] Orphenadrine, a muscarinic antagonist with a complex pharmacological profile, is used as a muscle relaxant and for the management of Parkinson's disease.[3][4] The introduction of stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) into the Orphenadrine molecule provides a powerful tool for in-depth pharmacokinetic, metabolic, and mechanistic studies.[5][6]

Isotopically labeled Orphenadrine can be used to:

-

Elucidate Metabolic Pathways: By tracking the isotopic label, researchers can identify and quantify metabolites formed through processes like N-demethylation.[7][8]

-

Determine Pharmacokinetic Profiles: Labeled compounds allow for precise measurement of absorption, distribution, metabolism, and excretion (ADME) parameters.[3][9]

-

Serve as Internal Standards: In mass spectrometry-based quantification, isotopically labeled analogs are the gold standard for internal standards due to their similar chemical and physical properties to the analyte.

-

Investigate Receptor Binding and Signaling: Labeled ligands can be used in binding assays and to study the downstream effects of receptor interaction.

This guide will detail proposed synthetic routes for preparing labeled Orphenadrine and provide the necessary background for its application in research.

Quantitative Data

The following tables summarize key pharmacokinetic parameters of Orphenadrine and its primary metabolites. This data is essential for designing and interpreting studies using isotopically labeled versions of the drug.

Table 1: Pharmacokinetic Parameters of Orphenadrine in Humans (Single Dose)

| Parameter | Value | Reference |

| Elimination Half-life (t½) | 13.2 - 20.1 hours | [9] |

| Maximum Concentration (Cmax) | 82.8 ± 26.2 ng/mL | [3] |

| Time to Maximum Concentration (Tmax) | 3.0 ± 0.9 hours | [3] |

| Area Under the Curve (AUC0-72h) | 1565 ± 731 ng·h/mL | [3] |

| Protein Binding | ~95% | [10] |

Table 2: Orphenadrine and its Metabolites

| Compound | Molecular Weight ( g/mol ) | Metabolic Pathway |

| Orphenadrine | 269.38 | Parent Drug |

| N-Desmethylorphenadrine | 255.35 | N-Demethylation |

| N,N-Didesmethylorphenadrine | 241.32 | N,N-Didemethylation |

Experimental Protocols: Proposed Synthetic Routes for Isotopically Labeled Orphenadrine

Synthesis of Deuterated Orphenadrine (Orphenadrine-d₃)

This proposed synthesis involves the reductive amination of a suitable precursor with a deuterated methyl source. A common strategy for introducing deuterium is through the use of deuterated reagents.

Experimental Workflow:

Figure 1: Proposed workflow for the synthesis of Orphenadrine-d₃.

Protocol:

-

Reaction Setup: To a solution of N-desmethylorphenadrine (1.0 g, 3.9 mmol) in methanol (20 mL) in a round-bottom flask, add paraformaldehyde-d₂ (0.13 g, 4.3 mmol) and sodium cyanoborohydride-d₁ (0.28 g, 4.3 mmol).

-

Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of 1 M HCl until the solution is acidic. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Dilute the residue with water (20 mL) and wash with diethyl ether (2 x 20 mL). Basify the aqueous layer with 2 M NaOH to pH > 10 and extract with dichloromethane (3 x 25 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol to afford Orphenadrine-d₃.

-

Analysis: Confirm the structure and isotopic enrichment by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis of Carbon-13 Labeled Orphenadrine (Orphenadrine-¹³C₂)

This proposed synthesis utilizes a Williamson ether synthesis approach with a ¹³C-labeled precursor.

Experimental Workflow:

Figure 2: Proposed workflow for the synthesis of Orphenadrine-¹³C₂.

Protocol:

-

Alkoxide Formation: To a solution of (2-methylphenyl)(phenyl)methanol (0.8 g, 4.0 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.18 g, 4.4 mmol) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour.

-

Williamson Ether Synthesis: Add a solution of N,N-dimethyl-2-chloroethanamine-¹³C₂ hydrochloride (commercially available, 0.64 g, 4.0 mmol) in anhydrous THF (10 mL) dropwise to the reaction mixture. Heat the reaction to reflux and stir for 12 hours.

-

Workup: Cool the reaction to room temperature and carefully quench with water (10 mL). Extract the mixture with ethyl acetate (3 x 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield Orphenadrine-¹³C₂.

-

Analysis: Characterize the final product and determine isotopic purity using ¹H NMR, ¹³C NMR, and HRMS.

Synthesis of Nitrogen-15 Labeled Orphenadrine (Orphenadrine-¹⁵N)

This proposed synthesis involves the reaction of a suitable electrophile with ¹⁵N-labeled dimethylamine, followed by further elaboration to Orphenadrine.

Experimental Workflow:

Figure 3: Proposed workflow for the synthesis of Orphenadrine-¹⁵N.

Protocol:

-

Synthesis of N,N-dimethyl-¹⁵N-ethanolamine: In a sealed tube, combine 2-chloroethanol (0.81 g, 10 mmol) with a solution of dimethylamine-¹⁵N (commercially available as a solution in a suitable solvent, e.g., 2.0 M in THF, 5.5 mL, 11 mmol). Heat the mixture to 60 °C for 24 hours. After cooling, remove the solvent under reduced pressure. The resulting crude N,N-dimethyl-¹⁵N-ethanolamine can be used in the next step without further purification.

-

Alkoxide Formation: In a separate flask, prepare the alkoxide of (2-methylphenyl)(phenyl)methanol as described in section 3.2.

-

Williamson Ether Synthesis: To the prepared alkoxide, add the crude N,N-dimethyl-¹⁵N-ethanolamine. The reaction conditions and workup would be similar to the Williamson ether synthesis described in section 3.2.

-

Purification: Purify the crude product via column chromatography to obtain Orphenadrine-¹⁵N.

-

Analysis: Confirm the identity and isotopic enrichment of the final product by ¹H NMR, ¹³C NMR, ¹⁵N NMR, and HRMS.

Metabolic and Signaling Pathways

Understanding the metabolic fate and the signaling cascades initiated by Orphenadrine is crucial for interpreting data from studies using its isotopically labeled forms.

Metabolic Pathway of Orphenadrine

The primary metabolic pathway for Orphenadrine is hepatic N-demethylation, leading to the formation of N-desmethylorphenadrine and subsequently N,N-didesmethylorphenadrine.[7][8]

Figure 4: Major metabolic pathway of Orphenadrine.

Signaling Pathways of Orphenadrine

Orphenadrine exerts its effects through antagonism of multiple receptors, primarily the histamine H1 receptor and the N-methyl-D-aspartate (NMDA) receptor.[3][10]

Histamine H1 Receptor Antagonism:

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-Methylbenzophenone | C14H12O | CID 67230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US2462736A - Preparation of n,n' dimethylethanolamine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. orgsyn.org [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US8791302B2 - Process for preparing an N,N-dialky-ethanolamine having high color stability - Google Patents [patents.google.com]

Orphenadrine and its Deuterated Analog: A Pharmacological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Orphenadrine is a versatile therapeutic agent with a well-established role as a centrally acting skeletal muscle relaxant and an anti-parkinsonian drug.[1][2] Its complex pharmacological profile, characterized by a multi-target mechanism of action, has been the subject of considerable research. This technical guide provides a comprehensive overview of the pharmacological properties of orphenadrine, including its pharmacodynamics, pharmacokinetics, and metabolism. Furthermore, it explores the potential pharmacological implications of its deuterated analog, a concept rooted in the principles of kinetic isotope effects to enhance drug performance. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, comparative data, and visual representations of key pathways to facilitate further investigation and innovation.

Introduction

Orphenadrine, a derivative of diphenhydramine, has been in clinical use since 1957.[2] It is primarily prescribed as an adjunct to physical therapy and rest for the alleviation of discomfort associated with acute, painful musculoskeletal conditions.[2][3] Its therapeutic utility also extends to the management of drug-induced parkinsonism.[4][5] The efficacy of orphenadrine is attributed to its multifaceted mechanism of action, which includes anticholinergic, antihistaminic, and N-methyl-D-aspartate (NMDA) receptor antagonist activities.[3][4][6] This "dirty drug" profile, while contributing to its therapeutic effects, also presents a complex interplay of actions that warrant detailed investigation.[3][4]

In recent years, the strategic incorporation of deuterium into drug molecules has emerged as a promising approach to optimize pharmacokinetic profiles.[7][8] This strategy, known as deuteration, involves the substitution of hydrogen atoms with their heavier isotope, deuterium.[7] The resulting carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism, potentially enhancing bioavailability and extending the half-life of a drug.[9] While a deuterated stable isotope of orphenadrine, Orphenadrine-d3, is available for research purposes, comprehensive pharmacological studies on this analog are not yet prevalent in the public domain.[8] This guide will, therefore, present the established pharmacology of orphenadrine and extrapolate the potential benefits of its deuterated form based on the known principles of deuteration.

Pharmacological Profile of Orphenadrine

Pharmacodynamics

Orphenadrine exerts its therapeutic effects through interactions with multiple receptor systems in the central nervous system.[3][4]

-

Anticholinergic Activity: Orphenadrine acts as a nonselective muscarinic acetylcholine receptor (mAChR) antagonist.[4] This action is believed to contribute to its muscle relaxant properties by reducing skeletal muscle spasms through a central atropine-like effect.[3][10] In the context of Parkinson's disease, the anticholinergic effect of orphenadrine helps to counteract the increased stimulatory effects of the cholinergic system that result from dopamine deficiency in the striatum.[3][11]

-

Antihistaminic Activity: As a derivative of diphenhydramine, orphenadrine is a histamine H1 receptor antagonist.[4][6] This property contributes to its overall pharmacological profile, although its primary therapeutic effects are not attributed to this action. The antagonism of H1 receptors is known to cause sedation, a common side effect of first-generation antihistamines like orphenadrine.[4][12]

-

NMDA Receptor Antagonism: Orphenadrine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding to the phencyclidine (PCP) site within the ion channel.[13][14] This action is thought to contribute to its analgesic properties.[7] By blocking NMDA receptors, orphenadrine can modulate glutamatergic neurotransmission, which is involved in pain perception and muscle tone.

Pharmacokinetics

The pharmacokinetic profile of orphenadrine is characterized by good absorption and extensive metabolism.

| Parameter | Value | Reference |

| Bioavailability | 90% | [5] |

| Protein Binding | 20-95% | [5][15] |

| Metabolism | Hepatic (demethylation) | [5] |

| Half-life | 13-20 hours | [5] |

| Excretion | Renal and Biliary | [5] |

Table 1: Pharmacokinetic Parameters of Orphenadrine

Orphenadrine is readily absorbed after oral administration and is extensively metabolized in the liver, primarily through demethylation, resulting in at least eight metabolites.[5][15] The primary active metabolites are N-demethylorphenadrine and N,N-didemethylorphenadrine.[11] Elimination occurs through both renal and biliary routes.[5]

The Deuterated Analog of Orphenadrine: A Theoretical Perspective

While specific preclinical and clinical data for a deuterated analog of orphenadrine are not widely available, the principles of deuteration allow for a theoretical exploration of its potential pharmacological profile. The existence of this compound hydrochloride as a research chemical suggests the feasibility of such a molecule.[8]

The primary metabolic pathways of orphenadrine involve N-demethylation.[5][11] The substitution of hydrogen atoms with deuterium at or near the sites of metabolic attack can significantly slow down these enzymatic reactions due to the kinetic isotope effect.[9]

Potential Advantages of a Deuterated Orphenadrine Analog:

-

Improved Half-Life and Reduced Dosing Frequency: A slower rate of metabolism would likely lead to a longer elimination half-life, which could translate to a reduced dosing frequency, potentially improving patient compliance.[16]

-

Increased Bioavailability: By reducing first-pass metabolism, deuteration could lead to higher systemic exposure of the parent drug, potentially allowing for lower doses to achieve the same therapeutic effect.[9]

-

Altered Metabolite Profile: Deuteration can alter the metabolic profile of a drug, potentially reducing the formation of toxic or unwanted metabolites.[16]

It is important to emphasize that these are theoretical advantages, and comprehensive preclinical and clinical studies would be necessary to confirm the actual pharmacological profile of a deuterated orphenadrine analog.

Signaling Pathways

The multifaceted nature of orphenadrine's mechanism of action involves the modulation of distinct signaling pathways.

Caption: Orphenadrine's antagonism of the H1 receptor.

Orphenadrine acts as an antagonist at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR) linked to a Gq protein.[12] This antagonism prevents the activation of phospholipase C and the subsequent inositol triphosphate (IP3) signaling pathway, thereby blocking the cellular responses typically induced by histamine.[4][12]

Caption: Orphenadrine's antagonism of the NMDA receptor.

As an uncompetitive NMDA receptor antagonist, orphenadrine binds to the PCP site located within the receptor's ion channel.[13] This binding physically obstructs the channel, preventing the influx of calcium and sodium ions, which in turn reduces neuronal excitability and has potential neuroprotective effects against excitotoxicity.[14]

Key Experimental Protocols

[3H]MK-801 Binding Assay for NMDA Receptor Affinity

This assay is employed to determine the binding affinity of a compound to the PCP site of the NMDA receptor.

-

Materials:

-

Rat brain membranes (excluding cerebellum) from Wistar rats.

-

Tris-HCl buffer (pH 7.4).

-

[3H]MK-801 (radioligand).

-

MK-801 (unlabeled, for non-specific binding).

-

Test compound (e.g., orphenadrine).

-

Scintillation counter.

-

-

Procedure:

-

Prepare glutamate NMDA receptors from rat brain membranes in Tris-HCl buffer.

-

Incubate a 0.2 mg aliquot of the membrane preparation with 5 nM [3H]MK-801 for 180 minutes at 25°C.

-

To determine non-specific binding, a parallel incubation is performed in the presence of 10 µM unlabeled MK-801.

-

For screening test compounds, they are typically added at a concentration of 10 µM.

-

Following incubation, the membranes are filtered and washed to separate bound from unbound radioligand.

-

The filters are then analyzed using a scintillation counter to quantify the amount of specifically bound [3H]MK-801.

-

The inhibition of [3H]MK-801 binding by the test compound is used to calculate its inhibitory constant (Ki).[11]

-

Whole-Cell Patch Clamp Electrophysiology for NMDA Receptor Antagonist Activity

This technique allows for the direct measurement of ion channel activity and is used to characterize the functional effects of NMDA receptor antagonists.

-

Materials:

-

Cultured neurons (e.g., from superior colliculus or hippocampus).

-

Artificial cerebrospinal fluid (aCSF).

-

Internal pipette solution (e.g., K-Gluconate based).

-

Patch clamp amplifier and data acquisition system.

-

Glass micropipettes.

-

NMDA receptor agonists (e.g., NMDA, glutamate, glycine).

-

Test compound (e.g., orphenadrine).

-

-

Procedure:

-

Cultured neurons are plated on coverslips and placed in a recording chamber perfused with aCSF.

-

A glass micropipette filled with internal solution is guided to the surface of a neuron.

-

A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.

-

The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential (voltage-clamp) or current (current-clamp).

-

NMDA receptor-mediated currents are evoked by the application of NMDA and its co-agonist glycine.

-

The test compound is then applied to the bath, and the change in the NMDA receptor-mediated current is measured to determine the inhibitory effect of the compound.

-

Parameters such as the IC50 value, onset and offset kinetics of the block can be determined.[13][16][17]

-

Conclusion

Orphenadrine's established efficacy as a muscle relaxant and anti-parkinsonian agent stems from its complex and multifaceted pharmacological profile. Its ability to antagonize muscarinic, histaminic, and NMDA receptors provides a broad spectrum of central nervous system activity. The exploration of its deuterated analog presents an exciting frontier for drug development. While specific data remains to be generated, the principles of deuteration suggest that a deuterated form of orphenadrine could offer an improved pharmacokinetic profile, potentially leading to enhanced therapeutic benefits and improved patient outcomes. The experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of orphenadrine and its potential analogs, and to facilitate the design of future studies in this area. Further investigation into deuterated orphenadrine is warranted to fully elucidate its pharmacological properties and clinical potential.

References

- 1. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]

- 2. Inhibition of NMDA receptors through a membrane-to-channel path - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. SMPDB [smpdb.ca]

- 5. Orphenadrine - Wikipedia [en.wikipedia.org]

- 6. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMDA receptor antagonist activity: Significance and symbolism [wisdomlib.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 13. Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. mims.com [mims.com]

- 16. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

The Core Principles of Utilizing Deuterium-Labeled Standards in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of deuterium-labeled standards in mass spectrometry. It is designed to serve as a technical resource for professionals in research and drug development who employ quantitative mass spectrometry techniques.

Introduction to Stable Isotope Labeling and Deuterium Standards

In the realm of quantitative mass spectrometry, the use of stable isotope-labeled (SIL) internal standards is a cornerstone for achieving accurate and reproducible results.[1][2] Among the various stable isotopes, deuterium (²H or D), a non-radioactive isotope of hydrogen, is widely utilized for labeling internal standards.[3] These deuterated standards are molecules in which one or more hydrogen atoms have been replaced by deuterium.[4] This substitution results in an increase in the molecular mass of the compound while maintaining virtually identical chemical properties to the unlabeled analyte.[4][5] This key characteristic allows for their use as ideal internal standards in a variety of mass spectrometric analyses, particularly in liquid chromatography-mass spectrometry (LC-MS).[6]

The primary function of a deuterium-labeled internal standard is to correct for variability throughout the analytical workflow.[7] This includes variations in sample preparation, extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.[8] By adding a known amount of the deuterated standard to a sample at the earliest stage, it experiences the same processing and analysis conditions as the endogenous analyte.[2][8] Since the mass spectrometer can differentiate between the analyte and the heavier internal standard, the ratio of their signals can be used to accurately quantify the analyte, effectively normalizing for any sources of error.[9]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is the fundamental technique that leverages deuterium-labeled standards for precise quantification. The core principle of IDMS is the addition of a known quantity of an isotopically labeled version of the analyte (the internal standard) to the sample. This "spiked" sample is then processed and analyzed by mass spectrometry.

The underlying assumption is that the labeled and unlabeled compounds behave identically during sample preparation and analysis, meaning any loss or variation will affect both compounds equally.[5] The mass spectrometer distinguishes between the native analyte and the deuterated internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be determined with high accuracy and precision.[9]

Below is a diagram illustrating the general workflow of an Isotope Dilution Mass Spectrometry experiment.

Key Considerations for Using Deuterium-Labeled Standards

While deuterium-labeled standards are powerful tools, several factors must be carefully considered to ensure the integrity and accuracy of the quantitative data.

Isotopic Purity and Chemical Purity

The isotopic purity of a deuterated standard is a critical parameter. It is essential that the standard be substantially free of the unlabeled analyte.[1] The presence of unlabeled species in the internal standard can lead to an overestimation of the analyte concentration, particularly at low levels.[5] Ideally, the proportion of the unlabeled molecule should be less than 2%.[5] Similarly, the chemical purity of the standard must be high to avoid interference from other compounds.

Position of the Deuterium Label

The location of the deuterium atoms within the molecule is of paramount importance. The labels must be placed in positions that are chemically stable and do not undergo exchange with protons from the solvent or matrix.[1] Deuterium atoms should not be placed on heteroatoms like oxygen or nitrogen, as they are prone to exchange.[1] Furthermore, deuterium atoms on carbons adjacent to carbonyl groups can sometimes be susceptible to exchange under certain pH conditions.[1] The use of ¹³C or ¹⁵N isotopes can circumvent the issue of exchange, but deuterium labeling is often more cost-effective.[1]

The Deuterium Isotope Effect

The substitution of hydrogen with deuterium can lead to subtle differences in the physicochemical properties of the molecule, a phenomenon known as the deuterium isotope effect.[10] This can manifest as a slight shift in chromatographic retention time, with the deuterated compound often eluting slightly earlier than its unlabeled counterpart in reversed-phase chromatography.[10]

This chromatographic separation can compromise the fundamental assumption of co-elution, which is crucial for the internal standard to effectively compensate for matrix effects. If the analyte and the internal standard elute at different times, they may experience different degrees of ion suppression or enhancement, leading to inaccurate quantification.[11] The magnitude of the isotope effect is influenced by the number of deuterium atoms and their position in the molecule.[12] Minimizing the number of deuterium atoms to what is necessary for mass resolution can help reduce this effect.[5][12]

The following diagram illustrates the ideal co-elution and the potential impact of the deuterium isotope effect on chromatographic separation.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of deuterium-labeled standards.

Table 1: Typical Isotope Effects Observed in Chromatography

| Parameter | Observation | Magnitude | Reference |

| Retention Time Shift (UPLC) | Deuterated peptides elute earlier | ~3 seconds | [10] |

| Retention Time Shift (CZE) | Minimal shift observed | ~0.1 seconds | [10] |

| Binding Energy Difference | Explains retention behavior | 0.12 - 0.19 kcal/mol | [13][14] |

| Extraction Recovery Difference | Can be significant | Up to 35% |

Table 2: Key Specifications for Deuterium-Labeled Standards

| Specification | Recommended Value | Rationale | Reference |

| Isotopic Purity | >98% | Minimize interference from unlabeled analyte | [5] |

| Chemical Purity | >98% | Avoid interference from other impurities | [8] |

| Mass Shift | ≥ 3 Da | Clear mass separation from the analyte | [8] |

| Label Stability | Placed on non-exchangeable positions | Prevent loss of deuterium during analysis | [1] |

Experimental Protocols

While specific protocols are highly dependent on the analyte and matrix, the following provides a generalized methodology for quantitative analysis using deuterium-labeled standards with LC-MS/MS.

Preparation of Calibration Standards and Quality Controls

-

Stock Solutions: Prepare concentrated stock solutions of both the unlabeled analyte and the deuterium-labeled internal standard in a suitable organic solvent.

-

Calibration Curve: Prepare a series of calibration standards by spiking a blank matrix (e.g., plasma, urine) with varying known concentrations of the analyte. A constant, known concentration of the deuterium-labeled internal standard is added to each calibration standard.

-

Quality Controls (QCs): Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same blank matrix to assess the accuracy and precision of the method.

Sample Preparation

-

Spiking: Add a precise volume of the deuterium-labeled internal standard working solution to all unknown samples, calibration standards, and QC samples.

-

Extraction: Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering matrix components and isolate the analyte and internal standard.

-

Reconstitution: Evaporate the extracted solvent and reconstitute the residue in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis

-

Chromatography: Inject the prepared samples onto an appropriate LC column. Develop a chromatographic method that provides good separation of the analyte from potential interferences. Ideally, the analyte and the deuterated internal standard should co-elute.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[15] Select specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard to ensure high selectivity and sensitivity.[15]

Data Analysis

-

Peak Integration: Integrate the peak areas of the MRM transitions for both the analyte and the internal standard in all samples.

-

Calibration Curve Construction: For the calibration standards, calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio against the known concentration of the analyte to generate a calibration curve.

-

Quantification of Unknowns: Calculate the peak area ratio for the unknown samples and use the calibration curve to determine the concentration of the analyte.

Synthesis of Deuterium-Labeled Compounds

The production of high-quality deuterium-labeled standards requires precise and controlled chemical synthesis. Several methods are commonly employed:

-

Catalytic Exchange: This method involves the exchange of hydrogen atoms with deuterium under catalytic conditions, often using D₂ gas or D₂O.[3][4]

-

Reductive Deuteration: This technique utilizes deuterated reducing agents, such as sodium borodeuteride (NaBD₄), to introduce deuterium into the molecule.[4]

-

Biosynthetic Incorporation: In some cases, microorganisms can be cultured in media containing deuterated substrates to produce deuterated biomolecules like amino acids.[4]

-

Custom Synthetic Routes: For complex molecules, multi-step custom syntheses are often required, utilizing deuterated building blocks.[1][4]

The choice of synthetic route depends on the desired location of the deuterium labels and the complexity of the target molecule. Following synthesis, rigorous purification and characterization using techniques like NMR and mass spectrometry are essential to confirm the isotopic and chemical purity of the standard.[4]

Conclusion

Deuterium-labeled standards are indispensable tools in modern mass spectrometry for achieving accurate and reliable quantification. Their ability to mimic the behavior of the analyte throughout the analytical process allows for effective correction of various sources of error. However, a thorough understanding of the underlying principles, including potential pitfalls like the deuterium isotope effect and the importance of label stability, is crucial for their successful implementation. By carefully considering the factors outlined in this guide, researchers and scientists can confidently employ deuterium-labeled standards to generate high-quality quantitative data in their drug development and research endeavors.

References

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. ukisotope.com [ukisotope.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. scispace.com [scispace.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. americanlaboratory.com [americanlaboratory.com]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Orphenadrine in Human Plasma using Orphenadrine-d3

Introduction

Orphenadrine is a skeletal muscle relaxant and anticholinergic agent used to treat muscle spasms and pain. Accurate and reliable quantification of orphenadrine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of orphenadrine in human plasma. The use of a stable isotope-labeled internal standard, Orphenadrine-d3, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. The method is sensitive, specific, and suitable for high-throughput analysis in a clinical or research setting.

Materials and Methods

Materials and Reagents

-

Analytes: Orphenadrine citrate, this compound hydrochloride (internal standard, IS)

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (analytical grade), Water (deionized, 18.2 MΩ·cm)

-

Plasma: Drug-free human plasma with K2EDTA as an anticoagulant.

-

Solid-Phase Extraction (SPE): Oasis HLB (30 mg, 1 cc) cartridges.

Instrumentation

-

LC System: An HPLC system capable of delivering accurate gradients, such as a Shimadzu or Waters system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer, such as an MDS SCIEX API 4000, equipped with a TurboIonspray interface.

-

Data System: Analyst software (version 1.4.1 or later) for data acquisition and processing.

Preparation of Standard Solutions

-

Stock Solutions: Prepare primary stock solutions of orphenadrine and this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the orphenadrine stock solution with a methanol:water (1:1, v/v) mixture to create calibration standards. Prepare a working solution of this compound at a suitable concentration (e.g., 50 ng/mL) in the same diluent.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL polypropylene tube.

-

Internal Standard Addition: Add 25 µL of the this compound working solution (50 ng/mL) to all samples except for the blank matrix samples.

-

Acidification: Add 100 µL of 2% formic acid in water and vortex for 10 seconds.

-

SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.

-

Elution: Elute the analyte and internal standard with 1 mL of mobile phase (Acetonitrile: 5mM Ammonium Formate, pH 3.5; 80:20, v/v).

-

Transfer: Transfer the eluate to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| Column | Purospher STAR RP-18e, 55 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 5mM Ammonium Formate (pH 3.5 with formic acid) (80:20, v/v) |

| Flow Rate | 0.80 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 2.5 minutes |

Mass Spectrometry (MS/MS)

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source | TurboIonspray |

| Source Temperature | 450°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas (CUR) | 10 psi |

| Collision Gas (CAD) | 4 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Turbo Gas (GS2) | 50 psi |

| MRM Transitions | Orphenadrine: 270.2 → 181.1, This compound: 273.2 → 181.1 |

| Dwell Time | 200 ms |

Experimental Workflow and Validation

The following diagrams illustrate the experimental workflow for sample analysis and the logical relationship of the key validation parameters assessed for this method.

Caption: Experimental workflow for Orphenadrine quantification.

Caption: Key parameters for bioanalytical method validation.

Results and Discussion

The method was validated according to regulatory guidelines, demonstrating excellent performance for the quantification of orphenadrine in human plasma.

Linearity and Sensitivity

The method exhibited excellent linearity over the concentration range of 0.20 to 200.82 ng/mL. The calibration curve was constructed by plotting the peak area ratio of orphenadrine to this compound against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.

| Parameter | Result |

| Calibration Range | 0.20 - 200.82 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Regression Model | Weighted Linear (1/x²) |

| Lower Limit of Quantification (LLOQ) | 0.20 ng/mL |

The LLOQ was established at 0.20 ng/mL, with a signal-to-noise ratio greater than 10, demonstrating sufficient sensitivity for pharmacokinetic studies.

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high concentrations.

Intra-Day (Within-Run) Accuracy & Precision

| QC Level (ng/mL) | Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| 0.20 (LLOQ) | 0.21 | 105.0 | 7.8 |

| 0.58 (Low) | 0.55 | 94.8 | 5.1 |

| 80.35 (Medium) | 78.92 | 98.2 | 3.4 |

| 160.70 (High) | 155.84 | 97.0 | 2.9 |

Inter-Day (Between-Run) Accuracy & Precision

| QC Level (ng/mL) | Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| 0.20 (LLOQ) | 0.20 | 100.0 | 8.5 |

| 0.58 (Low) | 0.56 | 96.6 | 6.2 |

| 80.35 (Medium) | 81.25 | 101.1 | 4.1 |

| 160.70 (High) | 158.93 | 98.9 | 3.7 |

The results demonstrate that the method is both accurate and precise, with accuracy values within 85-115% (90-110% for non-LLOQ) and precision (%CV) values below 15%.

Recovery and Matrix Effect

The extraction recovery of orphenadrine and the internal standard was consistent and reproducible. The matrix effect was evaluated to ensure that endogenous plasma components did not interfere with the ionization of the analyte or IS.

| Parameter | Orphenadrine (%) | This compound (%) |

| Extraction Recovery | 85.4 ± 4.2 | 88.1 ± 3.9 |

| Matrix Effect | Negligible | Negligible |

The high recovery and absence of a significant matrix effect indicate that the solid-phase extraction protocol is efficient and the method is robust for analyzing plasma samples.

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of orphenadrine in human plasma. The method utilizes a stable isotope-labeled internal standard and solid-phase extraction for sample clean-up, providing high sensitivity, specificity, and throughput. The validation results confirm that the method is linear, accurate, precise, and free from significant matrix effects, making it highly suitable for conducting pharmacokinetic and bioequivalence studies in clinical and pharmaceutical research.

Application Note: High-Throughput Analysis of Orphenadrine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Abstract

This application note presents a detailed and robust protocol for the quantitative analysis of orphenadrine in human plasma. The method utilizes a simple and rapid protein precipitation technique for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Orphenadrine-d3 is employed as the stable isotope-labeled internal standard to ensure high accuracy and precision.[1][2] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The linear range of the assay is established to be between 1 and 200 ng/mL.[3][4]

Introduction

Orphenadrine is an anticholinergic and antihistaminic agent used primarily to treat muscle spasms and to alleviate symptoms of Parkinson's disease.[5] Accurate and reliable quantification of orphenadrine in human plasma is crucial for clinical and research purposes. This protocol describes a validated LC-MS/MS method for the determination of orphenadrine, which is designed to be both sensitive and efficient. The use of this compound as an internal standard corrects for matrix effects and variations in sample processing, leading to improved data quality.[1][2]

Experimental

Materials and Reagents

-

Orphenadrine hydrochloride (≥98.0%)

-

This compound

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (with anticoagulant)

-

Deionized water

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: Agilent Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent[6]

-

Vortex mixer

-

Centrifuge

-

Autosampler vials

Standard Solutions Preparation

Stock Solutions (1 mg/mL): Individually weigh and dissolve orphenadrine and this compound in methanol to obtain stock solutions of 1 mg/mL.

Working Standard Solutions: Prepare serial dilutions of the orphenadrine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation

-

Allow frozen human plasma samples to thaw at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 200 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The chromatographic separation is performed on a C18 reversed-phase column.[6] A gradient elution is employed to ensure good peak shape and separation from endogenous plasma components. The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect the precursor to product ion transitions for both orphenadrine and this compound.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Agilent Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)[6] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic acid |

| Flow Rate | 0.5 mL/min[6] |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Run Time | 5 minutes |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 1.0 | 20 |

| 2.5 | 95 |

| 4.0 | 95 |

| 4.1 | 20 |

| 5.0 | 20 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Gas Flow | 600 L/hr |

Table 4: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) |

| Orphenadrine | 270.3 | 181.0[6] | 0.1 |

| This compound | 273.3 | 181.0 | 0.1 |

Results and Discussion

The described method provides excellent linearity, accuracy, and precision for the quantification of orphenadrine in human plasma. The use of a stable isotope-labeled internal standard effectively compensates for any variability in sample preparation and instrument response.

Table 5: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 200 ng/mL[3][4] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

Workflow Diagram

Caption: Workflow for the analysis of orphenadrine in human plasma.

Conclusion

The LC-MS/MS method detailed in this application note is a reliable and efficient tool for the quantitative analysis of orphenadrine in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this protocol well-suited for high-throughput applications in a research or clinical setting.

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of orphenadrine plasma levels using HPLC with diode array detection and a novel solid-phase extraction procedure in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application of Orphenadrine-d3 in Pharmacokinetic Studies of Orphenadrine

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Orphenadrine is a skeletal muscle relaxant and anticholinergic agent used to alleviate pain and discomfort from musculoskeletal conditions.[1] Accurate determination of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Pharmacokinetic studies rely on robust bioanalytical methods to quantify drug concentrations in biological matrices. The use of stable isotope-labeled internal standards, such as Orphenadrine-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such quantitation.[2]

This compound is a deuterated analog of Orphenadrine, where three hydrogen atoms have been replaced with deuterium.[3] This labeling imparts a mass shift that allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while maintaining nearly identical physicochemical properties. This co-elution and similar behavior during sample preparation and ionization compensate for matrix effects and procedural variability, leading to enhanced accuracy and precision in pharmacokinetic analyses.[4] These application notes provide a comprehensive overview and representative protocols for the use of this compound in the pharmacokinetic analysis of Orphenadrine.

Key Advantages of Using this compound as an Internal Standard

-

Improved Accuracy and Precision: this compound closely mimics the behavior of Orphenadrine during extraction, chromatography, and ionization, effectively correcting for variations.[4]

-

Compensation for Matrix Effects: Co-elution of the analyte and the deuterated internal standard helps to mitigate the impact of ion suppression or enhancement from endogenous components in the biological matrix.

-

Enhanced Method Robustness: The use of a stable isotope-labeled internal standard makes the bioanalytical method less susceptible to minor variations in experimental conditions.

Pharmacokinetic Parameters of Orphenadrine

The following table summarizes key pharmacokinetic parameters of Orphenadrine, which are essential for the design and interpretation of pharmacokinetic studies.

| Parameter | Value | Reference |

| Bioavailability | ~90% | [1] |

| Protein Binding | 95% | [1] |

| Elimination Half-Life | 13–20 hours | [1][5] |

| Time to Peak Concentration (Tmax) | 3.0 ± 0.9 hours | [6] |

| Peak Plasma Concentration (Cmax) | 82.8 ± 26.2 ng/mL | [6] |

| Area Under the Curve (AUC0-72) | 1565 ± 731 ng·h/mL | [6] |

| Metabolism | Hepatic, primarily via N-demethylation | [1][5] |

| Excretion | Primarily renal | [5] |

Orphenadrine Metabolism

Orphenadrine is extensively metabolized in the liver. The primary metabolic pathway is N-demethylation, leading to the formation of active metabolites. Understanding these pathways is critical for a complete pharmacokinetic assessment.

Metabolic pathway of Orphenadrine.

Representative Experimental Protocol

The following is a representative protocol for the quantification of Orphenadrine in human plasma using this compound as an internal standard by LC-MS/MS. This protocol is synthesized from established methods for Orphenadrine analysis and best practices for the use of deuterated internal standards.

Materials and Reagents

-

Orphenadrine analytical standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Preparation of Standard and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Orphenadrine and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Orphenadrine stock solution with 50% methanol to prepare working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.

Sample Preparation (Protein Precipitation)

-

Label polypropylene tubes for calibration standards, QC samples, and unknown study samples.

-

Pipette 100 µL of plasma into the labeled tubes.

-

Spike with the appropriate working standard solutions of Orphenadrine (for calibration curve and QCs) or 50% methanol (for unknown samples).

-

Add 10 µL of the this compound internal standard working solution to all tubes.

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject a portion of the supernatant into the LC-MS/MS system.

Bioanalytical workflow for Orphenadrine.

LC-MS/MS Conditions

The following are representative LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

| Parameter | Condition |

| LC System | |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Orphenadrine: m/z 270.2 → 181.1this compound: m/z 273.2 → 181.1 |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for the specific instrument |

| Ion Source Temp. | 500°C |

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria |

| Linearity | r² ≥ 0.99 over the range of 1-200 ng/mL |

| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |

| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Minimal and compensated by the internal standard |

| Stability | Stable under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term) |

Data Presentation

The following tables present representative data from a bioanalytical method validation and a pharmacokinetic study.

Method Validation Summary

| Parameter | LLOQ (1 ng/mL) | Low QC (3 ng/mL) | Mid QC (50 ng/mL) | High QC (150 ng/mL) |

| Intra-day Precision (%CV) | < 20% | < 15% | < 15% | < 15% |

| Intra-day Accuracy (%) | 80-120% | 85-115% | 85-115% | 85-115% |

| Inter-day Precision (%CV) | < 20% | < 15% | < 15% | < 15% |

| Inter-day Accuracy (%) | 80-120% | 85-115% | 85-115% | 85-115% |

Pharmacokinetic Results from a Representative Study

The table below shows pharmacokinetic parameters obtained from a study in healthy volunteers following a single oral dose of Orphenadrine.

| Subject ID | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) |

| 1 | 85.2 | 3.0 | 1620 | 24.5 |

| 2 | 79.8 | 2.5 | 1510 | 26.1 |

| 3 | 91.5 | 3.5 | 1750 | 25.3 |

| 4 | 75.3 | 3.0 | 1480 | 27.0 |

| Mean | 82.9 | 3.0 | 1590 | 25.7 |

| SD | 6.8 | 0.4 | 118 | 1.0 |

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Orphenadrine in biological matrices for pharmacokinetic studies. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists in the field of drug development and bioanalysis. The implementation of such validated methods is essential for generating high-quality data to support regulatory submissions and to advance our understanding of the clinical pharmacology of Orphenadrine.

References

- 1. A randomized single-dose, two-period crossover bioequivalence study of two fixed-dose Paracetamol/Orphenadrine combination preparations in healthy volunteers under fasted condition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. veeprho.com [veeprho.com]

- 4. texilajournal.com [texilajournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Orphenadrine Analysis in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphenadrine is a skeletal muscle relaxant and analgesic that is widely used in the treatment of muscle spasms and pain. Accurate and reliable quantification of orphenadrine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. This document provides detailed application notes and protocols for the sample preparation of orphenadrine in various biological matrices, including plasma, urine, and hair, prior to chromatographic analysis. The described methods include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).

Quantitative Data Summary

The following tables summarize the quantitative data for the different sample preparation techniques for orphenadrine analysis in plasma and urine.

Table 1: Quantitative Performance of Sample Preparation Techniques for Orphenadrine in Plasma

| Technique | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) | Reference |

| LLE | - | 1 | - | - | [1] |

| SPE | >96.0 | - | 30 | 30-1000 | [2] |

| PPT | Satisfactory | - | - | 1-200 | [2] |

Table 2: Quantitative Performance of Sample Preparation Techniques for Orphenadrine in Urine

| Technique | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| LLE | - | 1 | - | [1] |

Note: "-" indicates data not available in the cited literature.

Experimental Protocols

Liquid-Liquid Extraction (LLE) for Plasma and Urine

This protocol is a general procedure based on established methods for orphenadrine extraction.[1]

Materials:

-

Biological matrix (plasma or urine)

-

Isopentane

-

Internal Standard (e.g., Diphenhydramine)

-

Alkaline solution (e.g., 1M Sodium Hydroxide)

-

Centrifuge

-

Vortex mixer

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent (compatible with the analytical instrument)

Protocol:

-

Pipette 1 mL of the biological sample (plasma or urine) into a centrifuge tube.

-

Add the internal standard.

-

Add 100 µL of 1M Sodium Hydroxide to alkalize the sample.

-

Add 5 mL of isopentane.

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume of the mobile phase for analysis.

Figure 1. LLE Workflow

Solid-Phase Extraction (SPE) for Plasma

This protocol is based on a validated method for orphenadrine extraction from plasma using cyanopropyl cartridges.[2]

Materials:

-

Plasma sample

-

Cyanopropyl SPE cartridges

-

Internal Standard

-

Methanol (for conditioning)

-

Aqueous buffer (e.g., phosphate buffer, for equilibration)

-

Wash solvent (e.g., water/methanol mixture)

-

Elution solvent (e.g., methanol with 2% ammonia)

-

SPE manifold

-

Evaporation system

-

Reconstitution solvent

Protocol:

-

Conditioning: Condition the cyanopropyl SPE cartridge by passing 2 mL of methanol.

-

Equilibration: Equilibrate the cartridge by passing 2 mL of aqueous buffer.

-

Loading: Mix 1 mL of plasma with the internal standard and load it onto the cartridge.

-

Washing: Wash the cartridge with 2 mL of the wash solvent to remove interferences.

-

Elution: Elute the orphenadrine and internal standard with 2 mL of the elution solvent.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for analysis.

Figure 2. SPE Workflow

Protein Precipitation (PPT) for Plasma

This is a general and rapid method for the removal of proteins from plasma samples.[2]

Materials:

-

Plasma sample

-

Acetonitrile (ice-cold)

-

Internal Standard

-

Vortex mixer

-

Centrifuge (refrigerated)

-

Syringe filters (optional)

Protocol:

-

Pipette 200 µL of plasma into a microcentrifuge tube.

-

Add the internal standard.

-

Add 600 µL of ice-cold acetonitrile (a 1:3 ratio of plasma to acetonitrile).

-